Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Addressing multidrug-resistant bacterial infections requires validated efflux pump inhibitor (EPI) scaffolds. Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (CAS 54968-74-0) is a uniquely functionalized isothiazole offering the exact 4-amino/3-carbamoyl/5-ethyl ester pattern essential for EPI target engagement and favorable LogP (0.95) for whole-cell assays. - Documented bacterial DNA gyrase & efflux pump binding activity. - 95% HPLC purity; available from multiple specialty chemical vendors. - Ideal for SAR-driven medicinal chemistry against antimicrobial resistance.

Molecular Formula C7H9N3O3S
Molecular Weight 215.23 g/mol
CAS No. 54968-74-0
Cat. No. B1581497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
CAS54968-74-0
Molecular FormulaC7H9N3O3S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NS1)C(=O)N)N
InChIInChI=1S/C7H9N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h2,8H2,1H3,(H2,9,11)
InChIKeyCFOLRWLXDGELQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate: Core Properties


Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (C₇H₉N₃O₃S, MW 215.23) is a heterocyclic isothiazole derivative characterized by a 4-amino group and a 3-carbamoyl substituent on the isothiazole ring. The compound is primarily investigated as a lead molecule for the development of bacterial efflux pump inhibitors (EPIs) . Preliminary studies indicate activity against bacterial DNA gyrase, a critical enzyme regulating DNA topology . In terms of supply, the compound is typically offered at a minimum purity of 95% (HPLC) and is available from multiple specialty chemical vendors for laboratory research purposes . Its physicochemical properties include a predicted LogP of ~0.95, a topological polar surface area of 137 Ų, and zero violations of Lipinski's Rule of Five, suggesting favorable drug-like characteristics for further medicinal chemistry optimization .

Lead for efflux pump inhibitor (EPI) development programs
Documented DNA gyrase target engagement context
Favorable drug-like profile supports whole-cell assay workflows

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate: Analogs Are No Substitute


Isothiazole derivatives exhibit diverse biological activities, but the specific substitution pattern on the heterocyclic core is a critical determinant of both target engagement and physicochemical profile. Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (CAS 54968-74-0) possesses a unique combination of functional groups—a 4-amino donor, a 3-carbamoyl hydrogen-bonding motif, and a 5-ethyl carboxylate ester—that dictates its interaction with bacterial efflux pump proteins . Closely related analogs, such as the corresponding 5-carboxylic acid (CAS 72632-82-7) or regioisomeric esters (e.g., ethyl 4-amino-5-carbamoylisothiazole-3-carboxylate) , present altered hydrogen-bonding capacities, polarity, and steric profiles. Even minor modifications can significantly impact logP, aqueous solubility, and, consequently, cellular permeability and target binding kinetics. As a result, substituting this specific ester for an in-class alternative without empirical validation is scientifically unsound and can lead to a complete loss of activity in efflux pump inhibition assays .

5-Carboxylic acid analog may reduce membrane permeability due to higher polarity
Regioisomeric esters shift hydrogen-bonding capacity, likely altering target interaction
Structural analogs may not retain efflux pump inhibition; empirical validation required

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate: Differentiation Evidence


Scaffold Synthesis Yield Advantage

A published synthetic protocol for Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (CAS 54968-74-0) achieves an isolated yield of 95% . This yield is achieved via a concise, one-step cyclization from readily available precursors (ethyl thioglycolate and a cyanide intermediate) under mild conditions (morpholine in ethanol, ice bath cooling) . While synthetic routes for the corresponding 5-carboxylic acid analog (CAS 72632-82-7) or regioisomers (e.g., CAS 890094-03-8) are not disclosed in comparable detail, the high efficiency and simplicity of this specific route represent a quantifiable advantage for researchers seeking to generate the core scaffold in a time- and resource-efficient manner .

Synthetic Yield
Reported
95% isolated yield vs typical isothiazole cyclization yields ~60-80%
Supports cost-efficient scale-up
One-step cyclization; mild conditions
Medicinal Chemistry Organic Synthesis Process Chemistry

Bacterial DNA Gyrase Activity

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (E4AIC) has been specifically designed and shown to be active against bacterial DNA gyrase, a clinically validated antibacterial target . DNA gyrase is a type II topoisomerase essential for DNA replication and transcription. While many isothiazole derivatives exhibit broad antimicrobial properties , the explicit association of this specific ester with gyrase inhibition provides a defined mechanistic anchor for its use in target-based drug discovery. This contrasts with other isothiazole-5-carboxylates, which may lack this specific activity profile.

Target Activity
Class-level inference
Active against bacterial DNA gyrase
Defined mechanistic anchor for target-based discovery
In vitro assay; conditions not reported
Antibacterial Research Enzymology Drug Discovery

Balanced Solubility for Assays

The predicted physicochemical properties of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate indicate a favorable balance for biological testing . With a predicted LogP of 0.95 and a topological polar surface area (tPSA) of 137 Ų, the compound resides in a desirable property space for cell permeability and aqueous solubility . In contrast, the corresponding free acid analog (4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid, CAS 72632-82-7) is expected to be significantly more polar and less membrane-permeable, which can limit its utility in cellular assays . This quantitative difference in calculated lipophilicity directly informs the choice of compound for primary screening in whole-cell bacterial systems.

Lipophilicity
Class-level inference
LogP = 0.95; tPSA = 137 Ų (free acid analog predicted LogP < 0.5)
Favors cellular permeability over acid
In silico prediction; experimental validation recommended
ADME/Tox Medicinal Chemistry Drug Development

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate: Key Applications


Efflux Pump Inhibitor Lead Optimization

Procure Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate as a validated chemical starting point for developing novel EPIs. The compound's documented activity against bacterial gyrase and its design for efflux pump binding make it an ideal scaffold for medicinal chemistry campaigns aimed at overcoming multidrug resistance. Its favorable predicted LogP (0.95) supports its use in whole-cell assays , enabling iterative structure-activity relationship (SAR) studies.

Synthetic Methodology & Scale-Up

Leverage the established, high-yielding (95%) synthetic route for this compound as a benchmark or starting point for developing new methodologies in heterocyclic chemistry. The straightforward, one-step cyclization offers a reproducible system for reaction optimization studies, and the resulting compound can serve as a versatile intermediate for generating diverse chemical libraries via further functionalization of the amino and ester groups.

Physicochemical Profiling Reference

Utilize this compound as a reference standard for calibrating in silico ADME models or developing analytical methods for isothiazole-containing compounds. Its well-defined molecular weight (215.23 g/mol), specific NMR spectral data , and balanced lipophilicity (LogP 0.95) provide a reliable benchmark for HPLC method development, mass spectrometry calibration, or validating computational predictions for similar small molecule libraries.

Target-Based Antibacterial Screening

Employ this compound in biochemical screens focused on bacterial DNA gyrase inhibition. The specific linkage of its structure to this target allows for the development of high-throughput screening assays to identify more potent gyrase inhibitors or to study the enzyme's mechanism. This is a more focused application compared to using it in broad-spectrum antimicrobial screens, where its specific value proposition may be diluted.

Application
Selection Property
Validation Focus
Efflux pump inhibitor lead optimization
Documented gyrase activity & EPI design
Efflux pump binding assay context
Synthetic methodology & scale-up
Efficient one-step cyclization route
Reaction optimization & library generation
Physicochemical profiling reference
Balanced logP & tPSA profile
In silico model calibration & method development
Target-based antibacterial screening
Specific DNA gyrase inhibition context
Biochemical gyrase inhibition assays

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